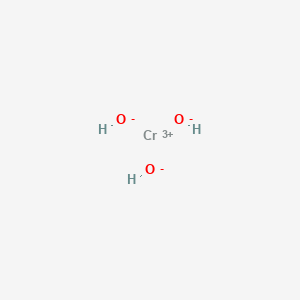
PalladiumHydroxideOnCarbon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium hydroxide on carbon, also known as Pearlman’s catalyst, is a heterogeneous catalyst widely used in organic synthesis. It consists of palladium hydroxide supported on activated carbon, which enhances its surface area and catalytic activity. This compound is particularly known for its high efficiency in hydrogenation and dehydrogenation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium hydroxide on carbon is typically prepared by combining a solution of palladium chloride and hydrochloric acid with an aqueous suspension of activated carbon. The palladium (II) is then reduced by the addition of formaldehyde . Another method involves adding palladium chloride to water, followed by hydrochloric acid and a stabilizer, and then stirring with activated carbon. An alkaline solution is added to adjust the pH, and the mixture is aged, filtered, and dried .
Industrial Production Methods
Industrial production methods for palladium hydroxide on carbon include electrochemical deposition, sonochemical preparation, supercritical fluid nucleation, and wet chemical methods such as the sol-gel method or reduction by alcohols .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium hydroxide on carbon undergoes various types of reactions, including:
Hydrogenation: Reduction of alkenes, alkynes, nitro compounds, and imines.
Dehydrogenation: Removal of hydrogen from organic molecules.
Debenzylation: Removal of benzyl protecting groups from nitrogen and oxygen atoms.
Cross-Coupling Reactions: Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Common reagents used with palladium hydroxide on carbon include hydrogen gas for hydrogenation reactions and various organic halides for cross-coupling reactions. Typical conditions involve moderate temperatures and pressures, with the catalyst often used in a wet state to enhance its activity .
Major Products
Major products formed from reactions involving palladium hydroxide on carbon include reduced alkenes and alkynes, amines from nitro compounds, and deprotected alcohols and amines from debenzylation reactions .
Wissenschaftliche Forschungsanwendungen
Palladium hydroxide on carbon is extensively used in scientific research due to its versatility and efficiency. Some key applications include:
Chemistry: Catalysis of hydrogenation, dehydrogenation, and cross-coupling reactions.
Biology: Synthesis of biologically active molecules and pharmaceuticals.
Medicine: Production of drug intermediates and active pharmaceutical ingredients.
Industry: Manufacture of fine chemicals, polymers, and materials.
Wirkmechanismus
The mechanism by which palladium hydroxide on carbon exerts its catalytic effects involves the adsorption of reactants onto the palladium surface, where they undergo chemical transformations. The high surface area of the activated carbon support enhances the dispersion of palladium particles, increasing the catalyst’s efficiency. The palladium atoms facilitate the breaking and forming of chemical bonds, enabling various reactions such as hydrogenation and cross-coupling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium on carbon (Pd/C): Used for similar hydrogenation and dehydrogenation reactions but lacks the hydroxide component.
Platinum on carbon (Pt/C): Another heterogeneous catalyst used for hydrogenation but generally more expensive and less selective than palladium catalysts.
Nickel on carbon (Ni/C): A less expensive alternative for hydrogenation reactions but often requires harsher conditions.
Uniqueness
Palladium hydroxide on carbon is unique due to its high selectivity and efficiency in hydrogenation and dehydrogenation reactions. It is particularly effective for debenzylation reactions, where other palladium-on-carbon catalysts may fail .
Eigenschaften
CAS-Nummer |
12135-22-4 |
|---|---|
Molekularformel |
Ca |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




